molecular formula C19H19N5O4 B14796797 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-

Cat. No.: B14796797
M. Wt: 381.4 g/mol
InChI Key: YFIXVWMQVLYQPF-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)- is a heterocyclic compound that features a pyrido-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido-pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the nitrophenyl and pyridinylmethyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, it could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, it may find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Other derivatives with different substituents.

    Quinazoline Derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

The uniqueness of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)- lies in its specific substituents, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H19N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1,3-4,6-7,9-11,16-17,21H,2,5,8,12H2

InChI Key

YFIXVWMQVLYQPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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